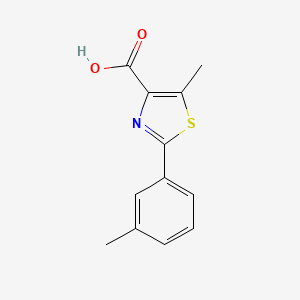

2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCDIHVTPKLIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring. The resulting thiazole derivative is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also involve the use of alternative starting materials and reagents to reduce costs and improve sustainability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of this compound derivatives with hydroxyl or additional carboxyl groups.

Reduction: Formation of 2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications of 2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

This compound is an organic compound belonging to the thiazole class of molecules. Thiazoles are heterocyclic compounds with a five-membered ring containing both sulfur and nitrogen atoms. The compound is characterized by a methyl group attached to the phenyl ring and another methyl group on the thiazole ring, along with a carboxylic acid functional group at the fourth position of the thiazole ring. It has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research, making it a candidate for further pharmaceutical exploration.

Applications

This compound is used in various scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex thiazole derivatives.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a lead compound for developing new pharmaceuticals.

- Industry It is utilized in synthesizing dyes, pigments, and other industrial chemicals.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The thiazole ring and carboxylic acid enhance its binding affinity to enzymes and receptors, potentially leading to the inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a lead compound for new antimicrobial agents.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the effectiveness of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition at low concentrations.

- Cancer Research : In vitro studies on MCF-7 cells revealed that treatment with 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid resulted in increased levels of p53 protein and cleaved caspase-3, indicating activation of apoptotic pathways.

- Chronic Myeloid Leukemia (CML) : A patient with CML showed significant improvement after treatment with a thiazole-based regimen that included 5-(3-Methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid, demonstrating a reduction in blast cells and improved overall health.

- Breast Cancer : In a cohort study involving breast cancer patients, those treated with thiazole derivatives experienced longer progression-free survival compared to those receiving standard chemotherapy.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and carboxylic acid group allows for interactions with active sites of enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Findings from Research

Electronic and Steric Effects

- Methyl vs. This could improve solubility but reduce membrane permeability.

- Halogenated Derivatives : Chlorine in 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid increases lipophilicity (LogP ~3.19) and enables halogen bonding, which may enhance target binding in hydrophobic pockets.

Physicochemical Comparisons

- Furan-Substituted Analogs : 2-(2-Furyl)-5-methyl-1,3-thiazole-4-carboxylic acid replaces the phenyl ring with a furan, reducing aromaticity and altering electronic interactions. This may favor binding to targets requiring less steric bulk.

Biological Activity

Overview

2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by its unique structure, which includes a methyl group on the phenyl ring and another on the thiazole ring, along with a carboxylic acid functional group. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research, making it a candidate for further pharmaceutical exploration.

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : Approximately 219.26 g/mol

- Structural Features :

- Thiazole ring containing sulfur and nitrogen.

- Carboxylic acid group at the fourth position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the thiazole ring and carboxylic acid enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that this compound could be developed as a lead compound for new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several human cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 10 |

| A549 (lung) | 15 |

| HeLa (cervical) | 12 |

The compound's effectiveness is attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Baghdad synthesized various thiazole derivatives, including this compound. The results indicated that this compound showed superior activity against multidrug-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Evaluation of Anticancer Properties

In another study published in MDPI, the anticancer effects of thiazole derivatives were evaluated using human cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methylphenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves hydrolysis of ester precursors under basic conditions. For example, a related thiazole carboxylic acid derivative (2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid) was synthesized by refluxing its methyl ester with NaOH in ethanol/water, followed by acidification to isolate the product (85% yield) . Optimization may involve adjusting reaction time, temperature, or catalyst use. For the target compound, similar ester hydrolysis could be applied, with purification via recrystallization (e.g., ethyl acetate) to enhance yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : For purity assessment, using C18 columns with UV detection at 254 nm, as described for regulated pharmaceutical analysis .

- FTIR : To confirm functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .

- X-ray Crystallography : For structural elucidation, as demonstrated for structurally similar thiazole derivatives .

- Melting Point Analysis : Compare observed values with literature data (e.g., related compounds in –5 show melting points between 139–242°C depending on substituents).

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies on analogous thiazoles suggest degradation risks under high humidity or prolonged exposure to oxygen .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., melting points) for thiazole derivatives be resolved?

- Methodological Answer : Discrepancies may arise from polymorphic forms, impurities, or measurement protocols. For example:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphs.

- Purity : Validate via HPLC or elemental analysis.

- Standardization : Adopt consistent drying protocols (e.g., vacuum drying at 40°C for 24 hours) to minimize variability .

Q. What strategies are effective in validating synthetic yields when scaling up production?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, solvent ratio). For instance, a 2³ factorial design could identify critical factors affecting hydrolysis efficiency.

- Reproducibility Testing : Conduct triplicate syntheses at pilot scale (e.g., 10–50 g batches) to assess consistency .

Q. How can structural modifications enhance the compound’s bioactivity, based on structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electron-Withdrawing Groups : Substituents like trifluoromethyl (e.g., 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid in ) may improve metabolic stability.

- Heterocyclic Fusion : Introduce pyrazole or isoxazole rings (as in ) to modulate solubility or target binding.

- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.